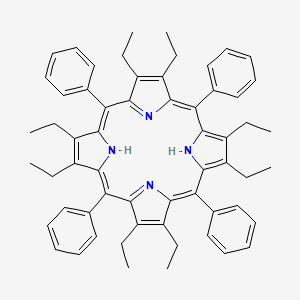

Octaethyltetraphenylporphyrin

Description

Properties

Molecular Formula |

C60H62N4 |

|---|---|

Molecular Weight |

839.2 g/mol |

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C60H62N4/c1-9-41-42(10-2)54-50(38-31-23-18-24-32-38)56-45(13-5)46(14-6)58(63-56)52(40-35-27-20-28-36-40)60-48(16-8)47(15-7)59(64-60)51(39-33-25-19-26-34-39)57-44(12-4)43(11-3)55(62-57)49(53(41)61-54)37-29-21-17-22-30-37/h17-36,61,64H,9-16H2,1-8H3 |

InChI Key |

VZRIURIZWNJNKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C3=NC(=C(C4=C(C(=C(N4)C(=C5C(=C(C(=N5)C(=C1N2)C6=CC=CC=C6)CC)CC)C7=CC=CC=C7)CC)CC)C8=CC=CC=C8)C(=C3CC)CC)C9=CC=CC=C9)CC |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Synthesis

Foundational Synthetic Routes to Octaethyltetraphenylporphyrin Scaffolds

The primary and most effective method for synthesizing the this compound (H₂OETPP) scaffold is through a mixed condensation reaction. nih.govacs.org This approach involves the acid-catalyzed condensation of three key precursors: pyrrole (B145914), 3,4-diethylpyrrole, and benzaldehyde. nih.govacs.org This reaction strategy is designed to bridge the structural gap between the well-known tetraphenylporphyrin (B126558) (TPP) and the highly nonplanar OETPP. nih.govacs.org

The reaction yields a series of porphyrins with varying degrees of β-ethyl substitution, including diethyltetraphenylporphyrin (H₂DETPP), tetraethyltetraphenylporphyrin (H₂TETPP), and hexaethyltetraphenylporphyrin (H₂HETPP), alongside the desired H₂OETPP. nih.govacs.org The progressive introduction of β-ethyl groups leads to a gradual increase in macrocycle distortion, which can be observed crystallographically and is correlated with a bathochromic (red) shift in the compound's UV-visible absorption bands. nih.govacs.org The synthesis of these dodecasubstituted porphyrins is a well-established procedure in porphyrin chemistry. mdpi.com

Targeted Synthesis of Metallated this compound Complexes

The incorporation of metal ions into the OETPP core is crucial for tuning its electronic properties and catalytic activity. A variety of transition metals have been successfully chelated within the OETPP macrocycle.

The synthesis of metallated OETPP complexes (M-OETPP) is typically achieved by reacting the free-base porphyrin (H₂OETPP) with a suitable metal salt under reflux. niscpr.res.inresearchgate.net The choice of solvent and reaction conditions is critical for achieving high yields. A general and high-yielding method for inserting transition metal acetates into porphyrins has been developed that avoids the need for chromatography. researchgate.net Another patented method involves dissolving the porphyrin and a transition metal salt in separate solvents, combining the solutions, and carrying out the reaction in the presence of a basic substance like pyridine (B92270) or 2,6-lutidine at or near room temperature. google.com

Specific methodologies for various metals include:

Iron (Fe): Iron(III) can be inserted by refluxing H₂OETPP with iron(II) chloride (FeCl₂) in a suitable solvent like dimethylformamide (DMF) or a chloroform/methanol mixture. niscpr.res.inresearchgate.netgoogle.com The resulting complex is often isolated as the chloride salt, [Fe(OETPP)Cl]. niscpr.res.inresearchgate.net

Ruthenium (Ru): Ruthenium(II) complexes, such as those with axial pyridine or carbon monoxide ligands, have been prepared and characterized. acs.org The general synthesis of ruthenium porphyrins involves reacting the free-base ligand with a salt like ruthenium(III) chloride (RuCl₃·xH₂O). nih.govumn.edu

Nickel (Ni), Palladium (Pd), and Platinum (Pt): These d⁸ transition metals are readily incorporated. oup.comresearchgate.net Platinum insertion can be performed by heating the free-base porphyrin with platinum(II) acetylacetonate (B107027) (Pt(acac)₂) in a benzoic acid melt or through microwave-assisted methods. acs.org Similar methods are applicable for palladium. acs.org Step-by-step metallation has been used to create mixed-metal oligomeric porphyrins containing Ni, Pd, and Pt. oup.com

Zinc (Zn): Zinc is commonly inserted using zinc acetate (B1210297) (Zn(OAc)₂). researchgate.netmdpi.com The resulting Zn(OETPP) complex is often used as a precursor for further functionalization, such as nitration, or in studies of electron transfer properties. researchgate.netnii.ac.jp

Cobalt (Co): Cobalt(II) complexes of related nitro-substituted octaethylporphyrins have been synthesized, indicating the viability of cobalt insertion into the porphyrin core. researchgate.net

Table 1: Summary of Synthetic Routes to Metallated OETPP and Related Porphyrins

| Metal | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Fe | FeCl₂ | Reflux in DMF or CHCl₃/MeOH | [Fe(OETPP)Cl] | niscpr.res.inresearchgate.netgoogle.com |

| Ru | RuCl₃·xH₂O | Reflux in acetone | [Ru(TPP)(CO)] | nih.gov |

| Ni | Nickel Salts | Standard metallation | [Ni(OETPP)] | researchgate.net |

| Pd | Palladium Salts | Standard metallation | [Pd(OETPP)] | researchgate.netgrafiati.com |

| Pt | Pt(acac)₂ | Benzoic acid melt or microwave | [Pt(Porphyrin)] | acs.org |

| Zn | Zn(OAc)₂ | Reflux | [Zn(OETPP)] | researchgate.netmdpi.comnii.ac.jp |

| Co | Cobalt Salts | Standard metallation | [Co(Nitro-OEP)] | researchgate.net |

The axial positions of the central metal in M-OETPP complexes can be functionalized with various ligands to create specific coordination environments, which in turn modulates the electronic structure and reactivity of the complex.

Nitrosyl and Axial Ligands: The synthesis of (nitrosyl)iron(III) OETPP has been reported where a nitrogen-donor ligand, 1-methylimidazole (B24206) (1-MeIm), is coordinated trans to the nitrosyl (NO) group. nih.gov This creates a specific [Fe(OETPP)(1-MeIm)(NO)]⁺ coordination environment. nih.gov

Pyridine and Carbonyl Ligands: Adducts of Ru(II)OETPP with pyridine (Py) and carbon monoxide (CO) have been prepared to form complexes like [Ru(OETPP)(Py)₂] and [Ru(OETPP)(CO)(Py)]. acs.org These ligands influence the degree of metal-to-porphyrin back-bonding. acs.org

Halide and Perchlorate (B79767) Ligands: Five-coordinate iron(III) complexes with a single axial halide (Cl⁻) or perchlorate (ClO₄⁻) ligand are well-characterized, forming species such as [Fe(OETPP)Cl] and [Fe(OETPP)]ClO₄. researchgate.net

σ-Bonded Aryl Groups: Iron(III) can be directly bonded to an aryl group at an axial position. acs.orguh.edu The synthesis of complexes like [(OETPP)Fe(R)], where R is C₆H₅, C₆F₄H, or C₆F₅, demonstrates the formation of stable iron-carbon σ-bonds in a nonplanar porphyrin environment. acs.org

Isocyano Ligands for Molecular Wires: Ruthenium porphyrins have been functionalized with axially coordinated isocyanoferrocene and isocyanoazulene ligands to explore their potential as molecular wires. umn.edu

Table 2: Examples of Functionalized Coordination Environments in Metallated OETPPs

| Metal Complex | Axial Ligand(s) | Coordination Environment | Purpose/Feature | Reference |

|---|---|---|---|---|

| [Fe(OETPP)(1-MeIm)(NO)]⁺ | 1-Methylimidazole, Nitrosyl | Six-coordinate, Fe(III) | Study of porphyrin core distortion effects | nih.gov |

| [Ru(OETPP)(Py)₂] | Pyridine | Six-coordinate, Ru(II) | Study of charge transfer states | acs.org |

| [Ru(OETPP)(CO)(Py)] | Carbon Monoxide, Pyridine | Six-coordinate, Ru(II) | Study of π-back-bonding | acs.org |

| [(OETPP)Fe(C₆H₅)] | Phenyl group | Five-coordinate, Fe(III) | σ-bonded iron porphyrin | acs.org |

| [Fe(OETPP)Cl] | Chloride | Five-coordinate, Fe(III) | Intermediate-spin state studies | researchgate.net |

Peripheral and Meso-Substitution Strategies in OETPP Derivatives

Functionalization of the porphyrin macrocycle at its peripheral β-pyrrole or meso-carbon positions provides another powerful tool for modifying the properties of OETPP.

While OETPP itself is highly substituted, related octaethylporphyrins (OEPs) are excellent substrates for electrophilic substitution at the meso-positions. The nitration of OEP and its metal complexes is a well-established route to introduce versatile nitro functional groups.

The reaction of zinc octaethylporphyrin (ZnOEP) with dinitrogen tetroxide (N₂O₄) or zinc nitrate (B79036) (Zn(NO₃)₂) can yield a mixture of mono-, di-, tri-, and tetra-nitrooctaethylporphyrins. researchgate.net The free-base nitroporphyrins can be obtained via demetallation under acidic conditions. researchgate.net A more selective method involves the electrophilic nitration of OEP with sodium nitrite (B80452) in trifluoroacetic acid to yield meso-nitro-β-octaethylporphyrin. researchgate.net

These nitro groups serve as versatile synthetic handles for further transformations:

Reduction to Amines: The nitro group can be readily reduced to a primary amine using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl). researchgate.netnih.gov The resulting aminoporphyrins are precursors for further derivatization. researchgate.net

Nucleophilic Substitution: The electron-withdrawing nitro group activates the porphyrin ring for nucleophilic aromatic substitution. Treatment of metallo-5-nitro-octaethylporphyrins with a soft nucleophile like benzenethiolate (B8638828) results in ipso-substitution, replacing the nitro group to yield 5-phenylthioporphyrins. worldscientific.com Harder nucleophiles may attack other positions on the macrocycle or lead to reduction of the nitro group. worldscientific.com Nitrooctaethylporphyrins also undergo nucleophilic substitution with HCl or HBr. cdnsciencepub.com

Table 3: Selected Synthetic Reactions of Nitro-Octaethylporphyrins (Nitro-OEP)

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| OEP | NaNO₂, TFA | meso-Nitro-OEP | - | researchgate.net |

| ZnOEP | N₂O₄, CH₂Cl₂ | Mono-, di-, tri-, tetra-nitro-ZnOEP | Stepwise reaction | researchgate.net |

| meso-Nitro-OEP | SnCl₂, HCl | meso-Amino-OEP | - | researchgate.net |

| Ni(II) 5-Nitro-OEP | Benzenethiolate, DMF | Ni(II) 5-Phenylthio-OEP | 72% | worldscientific.com |

| Free-base 5-Nitro-OEP | Benzenethiolate, DMF | 5-Phenylthio-OEP | 61% | worldscientific.com |

Connecting multiple OETPP units into oligomeric or polymeric structures is a key strategy for creating advanced materials with tailored electronic and photophysical properties.

One established method for creating covalently linked porphyrin arrays is through vinylene bridges. The synthesis of vinylene-bridged bis- and tris(octaethylporphyrin)s has been achieved. oup.com These constructs can be metallated in a stepwise fashion to produce heterometallic arrays containing Ni(II), Pd(II), and Pt(II), where the electronic properties are influenced by the sequence and identity of the inserted metals. oup.com

Other modern synthetic techniques offer potential routes to OETPP-based oligomers and polymers:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods could be applied to appropriately functionalized OETPP monomers (e.g., bromo- or boronic-ester-substituted OETPP) to create extended, conjugated systems.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) is a highly efficient and versatile reaction for linking molecular components. mdpi.comrsc.org Synthesizing OETPP monomers bearing azide (B81097) and alkyne functional groups would enable their straightforward linkage into oligomeric and polymeric materials. rsc.org

Coordination Polymers: An alternative to covalent linkage is the formation of coordination polymers. This has been demonstrated by linking ruthenium tetraphenylporphyrin units through a bidentate axial ligand, 1,1'-diisocyanoferrocene, to form insoluble molecular wires. umn.edu A similar strategy could be envisioned for M-OETPP complexes capable of axial coordination.

Derivatization for Supramolecular Assembly Induction

The inherent structural and electronic properties of this compound (OETPP) make it a versatile platform for the construction of complex supramolecular architectures. By strategically introducing functional groups onto the porphyrin macrocycle or its peripheral substituents, researchers can direct the self-assembly of OETPP derivatives into highly ordered one-, two-, and three-dimensional structures. These assemblies are held together by a variety of non-covalent interactions, including hydrogen bonding and metal-ligand coordination, which dictate the final topology and properties of the resulting supramolecular material.

A primary strategy for inducing supramolecular assembly involves the functionalization of OETPP to promote specific intermolecular interactions. The introduction of hydrogen bond donors and acceptors, for instance, can facilitate the formation of well-defined hydrogen-bonded networks. nih.gov This approach has been successfully employed to create ordered structures with enhanced charge transport properties, which are of interest for applications in organic electronics. nih.gov The strength and directionality of these hydrogen bonds play a crucial role in determining the packing and orientation of the porphyrin molecules within the assembly. nih.govresearchgate.net

Another powerful method for guiding the self-assembly of OETPP derivatives is through the formation of metal-organic frameworks (MOFs). mdpi.comsigmaaldrich.com In this approach, the porphyrin unit acts as an organic linker, connecting metal ions or clusters to form a porous, crystalline network. sigmaaldrich.com The resulting porphyrin-based MOFs can exhibit exceptionally high surface areas and tunable pore sizes, making them promising materials for gas storage, separation, and catalysis. mdpi.comsigmaaldrich.com The synthesis of these materials can be achieved through direct solvothermal methods or via post-synthetic modification, where the pre-formed porphyrin is incorporated into an existing MOF structure. mdpi.com

The derivatization of OETPP is not limited to its periphery. The central metal ion of a metallated OETPP can also serve as a coordination site for axial ligands, providing a modular approach to extend the supramolecular assembly into the third dimension. uchicago.edu This has been demonstrated with gallium(III)octaethylporphyrin complexes, where the axial ligand can be covalently functionalized to incorporate additional chemical functionalities. uchicago.edu The choice of both the metal center and the axial ligand can influence the self-assembly behavior and the resulting properties of the supramolecular structure. uchicago.eduresearchgate.net

The following table summarizes selected examples of OETPP derivatives and their resulting supramolecular assemblies, highlighting the functional groups introduced and the nature of the assembly.

| OETPP Derivative | Functionalization Strategy | Type of Supramolecular Assembly | Key Intermolecular Interactions | Reference |

| Gallium(III)octaethylporphyrin with axial ligands | Covalent attachment of various axial ligands (e.g., Cl, Br, I, O3SCF3, CCPh) to the central gallium ion. | Self-assembled monolayers on surfaces like graphite (B72142) and graphene. | Coordination bonding, van der Waals forces. | uchicago.edu |

| Zinc(II)octaethylporphyrin with open-cage C60 derivative | Stepwise solution-phase deposition onto a gold substrate. | 1:1 supramolecular ensemble. | Host-guest interactions. | researchgate.net |

| Cobalt(II) octaethylporphyrin | Adsorption onto a gold or graphite surface. | Monolayer. | Surface-molecule interactions. | researchgate.net |

| Free-base octaethylporphyrin | Adsorption onto a gold surface from a DMF solution. | Self-assembled monolayer. | Molecule-substrate interactions. | cnr.it |

The ability to precisely control the self-assembly of OETPP through chemical derivatization opens up a vast design space for the creation of novel functional materials with tailored properties. Continued research in this area is expected to lead to the development of increasingly complex and sophisticated supramolecular systems with applications in diverse fields ranging from molecular electronics and catalysis to sensing and nanotechnology.

Advanced Spectroscopic and Structural Characterization Techniques

Electronic Absorption Spectroscopy for OETPP Systems

Electronic absorption spectroscopy is a cornerstone technique for probing the π-electron system of porphyrins. The characteristic spectrum of an OETPP complex is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. These transitions originate from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.

The electronic absorption spectra of porphyrins are rationalized by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs), a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair (eg) in metalloporphyrins of D4h symmetry. Transitions from the HOMOs to the LUMOs give rise to the characteristic Soret and Q-bands.

The intense Soret band (or B band), typically observed around 400-450 nm, arises from a transition to the second excited singlet state (S2). The weaker Q-bands, found in the 500-700 nm range, correspond to a transition to the first excited singlet state (S1). In free-base porphyrins (D2h symmetry), the degeneracy of the LUMOs is lifted, resulting in a splitting of the Q-band into four distinct peaks. Upon metallation and an increase in symmetry to D4h, the number of Q-bands typically reduces to two.

The position and intensity of the Soret and Q-bands in OETPP complexes are sensitive to various factors, including the central metal ion, peripheral substituents, and the solvent environment. For instance, the insertion of a metal ion into the porphyrin core generally leads to a red-shift of the Soret band and a simplification of the Q-band region due to the change in symmetry. The nature of the metal also plays a role; open-shell transition metals can introduce new charge-transfer bands or affect the π-π* transitions through d-orbital interactions.

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

| H₂OETPP | ~420 | ~515, 550, 590, 650 | Dichloromethane |

| ZnOETPP | ~425 | ~555, 595 | Dichloromethane |

| NiOETPP | ~415 | ~530, 565 | Dichloromethane |

Note: The exact absorption maxima can vary depending on the specific experimental conditions.

Electronic perturbations, such as the introduction of electron-donating or electron-withdrawing groups on the phenyl rings or the β-pyrrolic positions, can significantly alter the electronic absorption spectrum of OETPP. These substituents can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the Soret and Q-bands. For example, electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups often result in a hypsochromic (blue) shift.

Intermolecular interactions in concentrated solutions or solid-state samples of OETPP can lead to the formation of aggregates, which exhibit distinct spectroscopic signatures due to excitonic coupling between the transition dipole moments of the constituent porphyrin molecules. acs.org Two primary types of aggregates are observed:

J-aggregates: Characterized by a red-shifted and narrowed Soret band compared to the monomer. This indicates a head-to-tail arrangement of the transition dipoles.

H-aggregates: Exhibit a blue-shifted and broadened Soret band, resulting from a face-to-face stacking of the porphyrin molecules.

The formation and type of aggregate are influenced by factors such as solvent polarity, temperature, and the specific structure of the OETPP derivative. The study of these excitonic interactions is crucial for understanding the self-assembly properties of OETPP and their potential applications in materials science.

Vibrational Spectroscopy for OETPP Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding, structure, and conformational dynamics of OETPP molecules.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the OETPP molecule. The infrared spectrum reveals vibrational modes associated with specific bonds and molecular fragments. Key vibrational bands for OETPP include:

N-H stretch: In free-base OETPP, a weak band around 3315 cm⁻¹ is indicative of the N-H stretching vibration of the inner pyrrole (B145914) hydrogens. This band is absent in metallated OETPP complexes.

C-H stretches: Aromatic C-H stretching vibrations from the phenyl groups are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the ethyl groups appear in the 3000-2850 cm⁻¹ range.

C=C and C=N stretches: The complex region between 1600 cm⁻¹ and 1400 cm⁻¹ contains numerous overlapping bands corresponding to the stretching vibrations of the C=C bonds of the porphyrin macrocycle and the phenyl rings, as well as the C=N stretching of the pyrrole rings.

Pyrrole breathing: A characteristic band around 980 cm⁻¹ is often assigned to the breathing mode of the pyrrole rings.

Out-of-plane deformations: Bands in the lower frequency region (below 1000 cm⁻¹) are associated with various C-H out-of-plane bending and macrocycle deformation modes.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

| N-H stretch | ~3315 | Inner Pyrrole N-H |

| Aromatic C-H stretch | 3100-3000 | Phenyl C-H |

| Aliphatic C-H stretch | 3000-2850 | Ethyl C-H |

| C=C/C=N stretch | 1600-1400 | Macrocycle & Phenyl |

| Pyrrole breathing | ~980 | Pyrrole Ring |

Raman spectroscopy, particularly Resonance Raman (RR) spectroscopy, is exceptionally sensitive to the skeletal vibrations of the porphyrin macrocycle and is a powerful technique for probing nonplanar distortions. By tuning the excitation wavelength to coincide with an electronic transition (e.g., the Soret or Q-band), specific vibrational modes that are coupled to that electronic transition are selectively enhanced.

For highly substituted porphyrins like OETPP, steric hindrance between the ethyl and phenyl groups can force the macrocycle to adopt a nonplanar conformation, such as a "saddled" or "ruffled" distortion. researchgate.net These distortions lower the symmetry of the molecule and can activate Raman bands that would be forbidden in a planar porphyrin. acs.org The analysis of the frequencies and intensities of these nonplanar distortion modes in the RR spectrum provides quantitative information about the type and extent of macrocycle deformation. researchgate.net

Furthermore, RR excitation profiles, which plot the intensity of a Raman band as a function of the excitation wavelength, can be used to study vibronic coupling—the interaction between electronic and vibrational states. researchgate.net The detailed analysis of these profiles allows for the determination of the geometric changes that occur in the excited electronic state.

Nuclear Magnetic Resonance (NMR) Spectroscopy in OETPP Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure and dynamics of OETPP in solution. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of the nuclei.

The ¹H NMR spectrum of a diamagnetic OETPP complex is characterized by several key features:

NH Protons: In free-base OETPP, the inner N-H protons appear at a highly shielded (upfield) chemical shift, typically between -2 and -4 ppm, due to the aromatic ring current of the porphyrin macrocycle. nih.gov

Meso Protons: The protons at the meso-positions (connecting the pyrrole rings) are strongly deshielded by the ring current and resonate downfield, usually between 8 and 10 ppm.

β-Pyrrole Protons: In unsubstituted porphyrins, these protons also experience deshielding. In OETPP, these positions are substituted with ethyl groups.

Ethyl and Phenyl Protons: The protons of the ethyl and phenyl substituents exhibit chemical shifts in the expected aromatic and aliphatic regions, respectively, though their precise positions are influenced by the porphyrin's magnetic anisotropy.

The symmetry of the OETPP molecule is reflected in the simplicity of its NMR spectrum. For a symmetric OETPP complex, a single set of resonances is observed for each type of chemically equivalent proton. Any deviation from this symmetry, for example, due to nonplanar distortions or the presence of axial ligands in metalloporphyrins, can lead to a more complex spectrum with additional signals.

¹³C NMR spectroscopy provides complementary information about the carbon framework of OETPP. The chemical shifts of the various carbon atoms are sensitive to their hybridization and electronic environment. For instance, the meso-carbons typically resonate at a different chemical shift than the α- and β-pyrrolic carbons.

NMR is also a powerful technique for studying the conformational dynamics of OETPP in solution. Variable-temperature NMR experiments can be used to investigate processes such as macrocycle inversion and the rotation of peripheral substituents. The analysis of NMR data, often aided by computational modeling, provides a detailed picture of the three-dimensional structure and flexibility of OETPP molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Systems

EPR spectroscopy is a technique that is specifically sensitive to species with unpaired electrons, making it an invaluable tool for studying paramagnetic metal complexes of OETPP and their radical species.

Iron(III) can exist in different spin states, with the high-spin (S=5/2) state being common in five-coordinate and some six-coordinate porphyrin complexes. unam.mxacs.org The EPR spectra of high-spin Fe(III) porphyrins are characterized by signals that are highly sensitive to the symmetry of the metal's coordination environment. unam.mx In an axial symmetry, typical signals are observed at g⊥ ≈ 6 and g|| ≈ 2. niscpr.res.in Any distortion from this ideal axial symmetry towards a rhombic environment leads to changes in the EPR spectrum, providing detailed information about the electronic structure and geometry of the complex. unam.mxresearchgate.net

For instance, studies on a six-coordinate high-spin Fe(III) octaethylporphyrin derivative with mixed axial ligands showed a characteristic axial EPR spectrum at low temperature with g⊥= 5.96 and g||= 1.99 in toluene (B28343) solution. niscpr.res.in The non-planarity of the porphyrin ring, such as the saddle-shape distortion often induced by bulky peripheral substituents in OETPP, can significantly influence the electronic structure and, consequently, the EPR parameters. researchgate.net The analysis of the g-values can provide insights into the d-orbital occupancy of the iron center. researchgate.net

Table 3: Representative EPR g-values for High-Spin Fe(III) Porphyrin Complexes

tn-OEP is a derivative of octaethylporphyrin.

The electrochemical oxidation or reduction of OETPP can generate paramagnetic radical cations or anions. EPR spectroscopy is an ideal technique to detect and characterize these transient species. In situ electrochemical EPR allows for the generation of the radical species directly within the EPR cavity, enabling the study of their electronic structure. mdpi.comnih.gov

The EPR spectrum of a porphyrin radical cation will exhibit a characteristic g-value close to that of the free electron (g ≈ 2.003) and hyperfine coupling to the various magnetic nuclei (¹⁴N, ¹H) in the molecule. mdpi.comnih.gov The analysis of the hyperfine coupling constants provides a map of the unpaired electron spin density distribution over the porphyrin macrocycle. For example, in the radical cations of nickel(II) porphyrins bearing bulky nitrogen donors, well-resolved EPR spectra are observed with nitrogen hyperfine coupling constants (A_iso(¹⁴N)) in the range of 19-23 MHz. nih.gov The simulation of these spectra allows for the determination of the hyperfine coupling constants, which can be corroborated by theoretical DFT calculations. mdpi.com

Table 4: Representative EPR Parameters for Porphyrin Radical Cations

| Parameter | Typical Value |

| g-value | ~2.003 |

| ¹⁴N Hyperfine Coupling | 19 - 23 MHz |

Values are based on studies of related nickel(II) porphyrin radical cations. nih.gov

Photoelectron Spectroscopy for Interfacial and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of a material. It is particularly useful for studying thin films of OETPP and its metalloderivatives.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For an iron-OETPP complex, XPS can be used to determine the oxidation state of the central iron atom and to probe the chemical environment of the nitrogen atoms of the porphyrin core.

For a closely related Fe-OEP (iron octaethylporphyrin) complex, the Fe 2p region of the XPS spectrum shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, along with satellite peaks. researchgate.net The binding energies of these peaks can be used to identify the oxidation state of the iron. For example, a binding energy of around 712.3 eV for Fe 2p₃/₂ is indicative of an Fe³⁺ state. researchgate.net

The N 1s region of the XPS spectrum provides information about the nitrogen atoms of the porphyrin macrocycle. In a free-base porphyrin, two types of nitrogen environments exist: the pyrrolic nitrogens (-NH-) and the iminic nitrogens (=N-). Upon metallation, all four nitrogen atoms become chemically equivalent through coordination to the central metal ion, which results in a single, narrower N 1s peak. researchgate.net For Fe-OEP, a peak at approximately 399 eV confirms the metalation of the porphyrin. researchgate.net

Table 5: Representative XPS Binding Energies for an Iron Porphyrin Complex (Fe-OEP)

| Core Level | Binding Energy (eV) | Inferred Chemical State | Reference |

| Fe 2p₃/₂ | 712.3 | Fe³⁺ | researchgate.net |

| Fe 2p₁/₂ | 725.3 | Fe³⁺ | researchgate.net |

| N 1s | ~399 | Coordinated Nitrogen | researchgate.net |

These values are for the closely related Fe-OEP and serve as a strong reference for Fe-OETPP.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of materials by measuring the kinetic energy of photoelectrons emitted upon irradiation with ultraviolet photons. wikipedia.orguniversallab.org This method primarily probes the energy levels of valence electrons, providing direct insights into the molecular orbital energies of a compound. wikipedia.orgyoutube.com The fundamental principle is based on the photoelectric effect, where the binding energy of an electron is determined by subtracting the measured kinetic energy of the emitted photoelectron from the energy of the incident UV photon. universallab.org

UPS is particularly adept at determining the valence band maximum, ionization potential, and work function of solids and molecules. psu.edu For porphyrins, UPS provides experimental values for the energies of the highest occupied molecular orbitals (HOMOs), which are crucial for understanding their chemical reactivity and photophysical properties. researchgate.net

While specific, detailed UPS spectra for octaethyltetraphenylporphyrin were not available in the surveyed literature, the technique's application to related nonplanar porphyrins allows for a projection of its utility. For OETPP, UPS would be employed to measure the ionization energies associated with the frontier π-orbitals. The severe non-planarity of the OETPP macrocycle, induced by steric strain, is expected to significantly perturb the energies of these orbitals compared to its planar analogues, octaethylporphyrin (OEP) and tetraphenylporphyrin (B126558) (TPP). This perturbation of the valence band structure, which can be quantified by UPS, directly influences the electronic and catalytic properties of the molecule. researchgate.netdigitellinc.com

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transition Assignment

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light induced by a magnetic field parallel to the light propagation. nih.gov It is a crucial tool for probing the electronic structure of porphyrins, as it can reveal information about ground and excited state degeneracies that are not discernible from standard UV-visible absorption spectra. acs.org The resulting spectra are essential for the definitive assignment of the characteristic Q and Soret bands in the porphyrin absorption spectrum. acs.org

The electronic spectrum of porphyrins is typically interpreted using Gouterman's four-orbital model, which involves the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). acs.org The MCD spectrum's shape and sign, characterized by Faraday A, B, and C terms, are highly sensitive to the relative energies of these orbitals. scilit.com

For highly substituted, nonplanar porphyrins like OETPP, MCD spectroscopy is particularly insightful. Studies on a series of palladium octaethylporphyrins with increasing numbers of meso-phenyl groups (culminating in the Pd-OETPP analogue) have shown that the molecule transforms from a "positive hard" to a "soft" chromophore. nih.govacs.org A soft chromophore is characterized by having similar energy gaps between the two HOMOs (ΔHOMO) and the two LUMOs (ΔLUMO). acs.org This change significantly alters the MCD spectrum, often causing sign inversions or the appearance of pseudo-A terms, which provides direct evidence of the molecule's electronic structure and the effects of nonplanarity. nih.govacs.org The analysis of MCD spectra, therefore, allows for an unambiguous assignment of electronic transitions, even in complex, low-symmetry molecules like OETPP. peeksgroup.com

X-ray Diffraction (XRD) Studies for Solid-State Structures and Non-Planarity

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, XRD studies have provided conclusive evidence of its highly nonplanar structure. researchgate.netlsu.edu

The pronounced distortion of the OETPP macrocycle is a direct consequence of severe steric hindrance. The eight ethyl groups at the β-pyrrole positions and the four phenyl groups at the meso-positions are sterically crowded, forcing the porphyrin ring to deform significantly to minimize these unfavorable interactions. lsu.edu The result is a distinctly nonplanar, saddle-shaped conformation where the pyrrole rings are tilted alternately upwards and downwards relative to the mean plane of the macrocycle. lsu.edu This structural distortion is a key feature of OETPP, fundamentally altering its physical and chemical properties compared to planar porphyrins. researchgate.netlsu.edu

Crystallographic studies of metallated OETPP complexes confirm this severe distortion. For example, the structure of (2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenylporphinato)zinc(II) has been determined, providing precise data on its solid-state conformation. lsu.edu

| Parameter | Value |

|---|---|

| Chemical Formula | ZnN₄C₆₀H₆₀·3CH₃OH |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 14.017 (10) |

| b (Å) | 16.494 (7) |

| c (Å) | 13.073 (9) |

| α (°) | 96.12 (5) |

| β (°) | 107.48 (6) |

| γ (°) | 105.23 (6) |

| Volume (ų) | 2724.5 |

| Z | 2 |

Data sourced from Senge, M. O., et al. (1990). lsu.edu

Coordination Chemistry of Octaethyltetraphenylporphyrin Complexes

Metal-Ligand Interactions within the OETPP Macrocycle

The distorted conformation of the OETPP macrocycle creates a unique electronic and steric environment that profoundly influences its interactions with central metal ions and axial ligands.

Generally, in metalloporphyrins, the metal ion's size dictates whether it can fit perfectly into the plane of the four coordinating nitrogen atoms. Larger ions may sit slightly out of plane, while smaller ions can cause the macrocycle to pucker. For a nonplanar porphyrin like OETPP, this interaction is more complex. The insertion of different metal ions can fine-tune the degree of saddle distortion, which in turn affects the electronic properties and reactivity of the complex. nih.govrsc.org

The choice of the metal center plays a crucial role in the electronic properties of the metalloporphyrin, allowing for the modulation of the frontier orbital levels. researchgate.net For instance, studies on other porphyrin systems have shown that open-shell metals like Cu(II) can have a greater influence on the molecule's first hyperpolarizability (a measure of nonlinear optical properties) compared to closed-shell metals like Zn(II), due to charge transfer transitions between the metal's d-orbitals and the macrocycle's π-orbitals. researchgate.net This principle suggests that the reactivity of M-OETPP complexes in processes like catalysis and electron transfer is highly dependent on the identity of the central metal. nih.govnih.gov

Axial ligands are molecules that coordinate to the central metal ion of the metalloporphyrin, perpendicular to the main plane of the macrocycle. This coordination can significantly alter the electronic structure, geometry, and reactivity of the complex. Pyridine (B92270) is a commonly studied axial ligand.

When a ligand like pyridine coordinates to the metal center of a metalloporphyrin, it forms a new bond that can cause the metal atom to be displaced from the mean plane of the porphyrin nitrogens. researchgate.net The strength of this axial coordination is dependent on the identity of the central metal; for example, the interaction is generally stronger for zinc than for copper in comparable porphyrin systems. researchgate.net

In sterically distorted porphyrins, axial ligation can have particularly pronounced effects. For instance, in studies of iron complexes with saddle-distorted octaethylporphyrin derivatives, the coordination of two pyridine ligands was found to significantly impact the porphyrin core size. This demonstrates that the interplay between the nonplanar macrocycle and the axial ligands can lead to substantial and, in some cases, unprecedented geometric changes.

Interfacial Coordination and Surface-Bound OETPP Species

The interaction of OETPP with solid surfaces, particularly noble metals, is critical for its application in molecular electronics and heterogeneous catalysis. The adsorption behavior is dictated by a balance of molecule-substrate and molecule-molecule interactions.

When porphyrins are adsorbed onto a surface like Au(111), their conformation can be significantly altered. The flexibility of substituents allows the molecule to adapt its shape to optimize its interaction with the surface geometry. researchgate.net For sterically crowded porphyrins, this can lead to saddle-shaped deformations being induced or modified by the surface. researchgate.net The adsorption strength is often dominated by the van der Waals interactions between the porphyrin's aromatic core and the metal substrate. acs.org

Studies on similar porphyrins on gold surfaces show that molecules tend to adsorb at specific sites, such as the elbows of the herringbone reconstruction pattern of Au(111). researchgate.net Due to its large, nonplanar structure, OETPP is expected to lie flat on the surface, maximizing the interaction of its π-system with the substrate. The peripheral ethyl and phenyl groups would influence the intermolecular spacing and ordering within a self-assembled monolayer. Encapsulation or conjugation of porphyrins with gold or silver nanoparticles is another method to create surface-bound species, which can improve solubility and stability. nih.govnih.gov

Adsorption onto a metal surface can dramatically alter the electronic properties of the OETPP molecule. The interaction with the substrate can lead to a partial filling of the porphyrin's molecular orbitals, modifying its electronic structure. acs.org This charge transfer between the molecule and the substrate is a key factor governing the properties of the interface.

The chemical reactivity of the porphyrin is also affected. For nonplanar porphyrins, the deformed architecture allows for guest molecules to more easily interact with the exposed core, which is advantageous for applications in sensing and catalysis. rsc.org When bound to a surface, this accessibility may be modified. The surface can also influence the molecule's ability to bind axial ligands, a phenomenon known as the surface trans effect. This interaction can electronically and physically decouple the metal center from the substrate. Buffer-induced changes can also alter the surface electric properties of membrane-bound molecules, a principle that may apply to surface-adsorbed OETPP. nih.gov

Acid-Base Properties and Protonation Equilibria of OETPP Derivatives

The basicity of the inner nitrogen atoms of the porphyrin core allows for protonation in acidic media, leading to the formation of a dication. For OETPP, its inherent nonplanar structure has a significant impact on its protonation thermodynamics.

Calorimetric studies have been conducted on the protonation of free-base porphyrins, including H₂OETPP, in 1,1,2,2-tetrachloroethane (B165197) using trifluoroacetic acid. morressier.com These experiments provide direct insight into the energetics of dication formation.

The observed enthalpy of protonation for the formation of the H₄OETPP²⁺ dication is significantly more exothermic compared to that of more planar porphyrins like H₂OEP (octaethylporphyrin) and H₂TPP (tetraphenylporphyrin). morressier.com This indicates that the protonation of H₂OETPP is thermodynamically more favorable.

The reason for this enhanced basicity lies in the pre-deformed, saddle-shaped structure of the neutral H₂OETPP molecule. Porphyrin dications strongly favor a saddle geometry. Since H₂OETPP is already saddled, less structural reorganization is required upon protonation, resulting in a more negative (more favorable) enthalpy change. morressier.com In contrast, planar porphyrins must undergo a significant and energetically costly deformation to achieve the preferred saddle shape of the dication. The formation of the diacid is known to enhance nonradiative decay pathways, a consequence attributed primarily to these nonplanar macrocycle distortions. wustl.edu

Electronic, Photophysical, and Electrochemical Behavior of Octaethyltetraphenylporphyrin

Photophysical Properties of OETPP Excited States

The photophysical properties of porphyrins are dictated by the dynamics of their electronically excited states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). From here, it can relax through several competing pathways, including fluorescence (emission of a photon from S₁), internal conversion (non-radiative decay to S₀), or intersystem crossing (ISC) to a triplet state (T₁). The efficiency and rate of these processes are highly sensitive to the molecule's structure and environment.

Singlet and Triplet State Dynamics and Deactivation Pathways

The deactivation of the lowest excited singlet state (S₁) in porphyrins primarily occurs through fluorescence and intersystem crossing to the triplet manifold. However, for non-planar porphyrins, an additional non-radiative decay channel, S₁ → S₀ internal conversion, becomes significantly enhanced. acs.orgarievanhoek.nl Studies on the diprotonated, saddle-shaped forms of TPP (H₄TPP²⁺) and OEP (H₄OEP²⁺) show that these structural distortions dramatically increase the rate of internal conversion, leading to lower fluorescence yields and shorter S₁ lifetimes. acs.orgresearchgate.netwustl.edu This enhanced non-radiative decay is attributed to the non-planar conformation creating "decay funnels" on the S₁ potential energy surface that facilitate a more efficient return to the ground state. researchgate.netwustl.edu

Given that OETPP is inherently non-planar due to steric crowding, its excited-state dynamics are expected to mirror those of other distorted porphyrins. The deactivation of its S₁ state is likely dominated by rapid intersystem crossing, a characteristic feature of porphyrin macrocycles, and a significant rate of internal conversion. This contrasts with its more planar counterparts, H₂TPP and H₂OEP, where internal conversion is a minor deactivation pathway. researchgate.net The presence of heavy metal ions in metallated OETPP derivatives would further increase the rate of intersystem crossing due to enhanced spin-orbit coupling. researchgate.net

Fluorescence and Phosphorescence Emission Characteristics

The emission properties of OETPP are a direct consequence of its excited-state dynamics. Due to the efficient non-radiative deactivation pathways discussed above, the fluorescence quantum yield (Φf) of free-base OETPP is expected to be significantly lower than that of H₂TPP (Φf ≈ 0.09 - 0.11) and H₂OEP (Φf ≈ 0.13). wustl.edunih.gov The structural distortion in OETPP likely leads to broader, less structured fluorescence emission bands and a larger separation between the absorption and emission maxima (Stokes shift), similar to observations in other non-planar porphyrins. acs.orgarievanhoek.nl

| Property | H₂OEP | H₂TPP | Expected for H₂OETPP |

| Fluorescence Quantum Yield (Φf) | ~0.13 | ~0.09 - 0.11 wustl.edunih.gov | Lower than OEP and TPP |

| S₁ Lifetime (τs) | ~10-11 ns nih.gov | ~10-13 ns wustl.edunih.gov | Shorter than OEP and TPP |

| Predominant Deactivation Pathways | Fluorescence, Intersystem Crossing | Fluorescence, Intersystem Crossing | Intersystem Crossing, Internal Conversion |

| Stokes Shift | Normal | Normal | Large acs.orgarievanhoek.nl |

Triplet-Triplet Annihilation Upconversion Sensitization with PtOEP

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy light through a series of energy transfer steps involving a sensitizer (B1316253) and an annihilator (or emitter). researchgate.netu-tokyo.ac.jp The mechanism proceeds as follows:

Light Absorption : The sensitizer absorbs a low-energy photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC) : The sensitizer undergoes efficient ISC to its triplet state (T₁). Heavy-metal porphyrins like Platinum(II) octaethylporphyrin (PtOEP) are excellent sensitizers due to their high ISC quantum yields and long-lived triplet states. nih.gov

Triplet Energy Transfer (TET) : The sensitizer's triplet energy is transferred to an annihilator molecule, promoting the annihilator to its triplet state. This process requires the sensitizer's triplet energy to be higher than the annihilator's. nih.gov

Triplet-Triplet Annihilation (TTA) : Two annihilator molecules in their triplet states collide and pool their energy. This "annihilation" process results in one annihilator molecule being promoted to its excited singlet state (S₁) while the other returns to the ground state. researchgate.net

Upconverted Emission : The annihilator in its S₁ state relaxes by emitting a high-energy photon (fluorescence), which is at a shorter wavelength than the light initially absorbed by the sensitizer. researchgate.net

A classic example of a TTA-UC system is the pairing of PtOEP as the sensitizer with 9,10-diphenylanthracene (DPA) as the annihilator, which efficiently converts green light to blue light. helsinki.finih.gov While there are no specific reports of OETPP being used as an annihilator with a PtOEP sensitizer, its potential suitability would depend on its triplet energy level and fluorescence quantum yield. Metallated derivatives of OETPP, such as Pt(II)OETPP or Pd(II)OETPP, could themselves serve as triplet sensitizers in TTA-UC systems. porphychem.com

Electrochemical Redox Processes of OETPP Systems

The electrochemistry of porphyrins involves the stepwise addition or removal of electrons from the π-conjugated macrocycle. These redox processes are fundamental to their roles in electron transfer reactions, catalysis, and sensing.

Oxidation and Reduction Potentials of Free-Base and Metallated OETPP

Porphyrins typically undergo two successive one-electron oxidations and two one-electron reductions within the accessible potential window of common organic solvents. The first oxidation generates a π-cation radical (P•⁺), and the second forms a dication (P²⁺). Similarly, reduction leads to a π-anion radical (P•⁻) and a dianion (P²⁻).

The precise redox potentials are sensitive to the substituents on the porphyrin ring. Electron-donating groups, such as the ethyl groups in OEP, make the ring easier to oxidize (less positive potential) and harder to reduce (more negative potential). Conversely, electron-withdrawing groups make oxidation more difficult and reduction easier. The redox potentials of OETPP are expected to be influenced by both the eight electron-donating ethyl groups and the four meso-phenyl groups. The oxidation potential for OEP is approximately 0.81 V. chemrxiv.org The combined electronic effects and the non-planar distortion of the OETPP macrocycle will determine its specific redox potentials relative to its parent compounds.

| Compound | First Oxidation (V vs SCE) | First Reduction (V vs SCE) | Solvent |

| H₂OEP | +0.81 chemrxiv.org | -1.57 | CH₃CN |

| H₂TPP | +1.00 ub.edu | -1.22 ub.edu | CH₂Cl₂ |

| ZnOEP | +0.67 | -1.68 | CH₂Cl₂ |

| ZnTPP | +0.77 | -1.33 | CH₂Cl₂ |

Note: Potentials are approximate and can vary with solvent and experimental conditions. Data compiled from multiple sources for comparison. chemrxiv.orgub.edu

Multi-Electron Transfer Mechanisms and Associated Chemical Transformations

The reduction of free-base porphyrins, particularly in the presence of proton sources, involves coupled electron and proton transfer steps that lead to hydrogenated products. researchgate.net The electrochemical reduction of protonated OEP provides a model for the likely behavior of OETPP. researchgate.net The diprotonated form (H₄OEP²⁺) undergoes two reversible one-electron reductions to form a stable isophlorin intermediate. researchgate.net

In contrast, the monoprotonated species (H₃OEP⁺) is reduced in a single, two-electron, one-proton transfer process. This reaction yields short-lived intermediates, specifically an isophlorin and a neutral phlorin. researchgate.net These highly reactive species can then undergo further chemical transformations, such as intermolecular proton transfer from the parent porphyrin, to form more stable phlorin cations. researchgate.net Spectroelectrochemical studies have shown that the reactivity of these reduced intermediates is influenced by the peripheral substituents; for instance, the lack of meso-phenyl groups in OEP increases the rate of protonation at the meso-position compared to TPP. researchgate.net Therefore, the electrochemical reduction of OETPP under acidic conditions is expected to follow a complex mechanism involving multiple electron and proton transfers, leading to the formation of various reduced porphyrinoids.

Formation and Characterization of OETPP π-Radical Cations

The formation of π-radical cations from the Octaethyltetraphenylporphyrin (OETPP) macrocycle is typically achieved through a one-electron oxidation process. This oxidation can be induced chemically, using oxidizing agents, or electrochemically, a method that allows for precise control of the process. The electrochemical oxidation of OETPP and its metallated complexes, such as (OETPP)Fe(R), involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the porphyrin's π-system, leading to the formation of a positively charged radical species, denoted as [OETPP]•+. acs.org

The characterization of these OETPP π-radical cations relies on a combination of spectroscopic and electrochemical techniques that probe their unique electronic structure.

Spectroscopic Characterization:

UV-Vis-NIR Spectroscopy: Upon oxidation, the characteristic absorption spectrum of the neutral OETPP molecule undergoes significant changes. The intense Soret band and the weaker Q-bands of the neutral porphyrin are replaced by new, broad absorption bands that often extend into the near-infrared (NIR) region. researchgate.net This spectral transformation is a hallmark of porphyrin π-radical cation formation and provides critical information about the electronic transitions within the oxidized macrocycle.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As radical species with an unpaired electron, OETPP π-radical cations are EPR active. researchgate.net EPR spectroscopy provides direct evidence of the radical's existence and can offer insights into the distribution of the unpaired electron's spin density across the macrocycle. For metallo-OETPP radical cations where the metal center is also paramagnetic (e.g., Cu(II) or Fe(III)), EPR can reveal complex magnetic interactions between the unpaired electron on the porphyrin ring and the d-electrons of the metal. semanticscholar.org

Structural Characterization: In some cases, the π-radical cation can be stable enough for single-crystal X-ray diffraction analysis. For instance, the molecular structure of the copper(II) OETPP π-cation radical has been determined, providing precise information on how the bond lengths and angles of the porphyrin macrocycle are altered upon oxidation. acs.org Such studies have shown that oxidation can lead to further structural distortions in the already nonplanar OETPP framework. acs.org

The electrochemical and spectroscopic data for the formation of OETPP radical cations are summarized below.

| Property | Method | Observation |

| Formation | Cyclic Voltammetry | Reversible one-electron oxidation wave, indicating the formation of the π-cation radical. |

| Electronic Spectra | UV-Vis-NIR Spectroscopy | Disappearance of neutral Soret and Q-bands; appearance of broad, red-shifted bands characteristic of the radical species. |

| Paramagnetism | EPR Spectroscopy | Signal confirming the presence of an unpaired electron. |

| Structure | X-ray Crystallography | Provides detailed bond lengths and conformational changes upon oxidation. acs.org |

Structure-Property Relationships in OETPP: Non-Planarity and Electronic Modulation

The dodecasubstituted nature of OETPP, with eight ethyl groups at the β-pyrrolic positions and four phenyl groups at the meso positions, creates significant steric strain. This steric hindrance forces the porphyrin macrocycle to adopt a nonplanar conformation to minimize repulsive interactions between the peripheral substituents. nih.govacs.org This deviation from planarity is a defining structural feature of OETPP and has profound effects on its electronic properties.

Effects of Macrocycle Distortions (Saddling, Ruffling) on Electronic Structure

The nonplanar distortions of the OETPP macrocycle are primarily categorized as "saddling" and "ruffling". nih.govresearchgate.net

Saddling: Characterized by the alternate tilting of the pyrrole (B145914) rings up and down relative to the mean porphyrin plane. This is the most common and energetically preferred distortion for dodecasubstituted porphyrins like OETPP as it effectively relieves peripheral steric crowding. nih.govacs.org

Ruffling: Involves the alternate displacement of the meso-carbon atoms above and below the mean plane. While less common for OETPP, ruffling can be induced by factors such as the coordination of a small metal ion in the porphyrin core. nih.govmdpi.com

These structural distortions directly impact the electronic structure of the porphyrin π-system. The key effects are:

Red-Shifted Absorption Spectra: A major consequence of non-planarity is a bathochromic (red) shift in the main absorption bands (Soret and Q-bands) compared to their planar counterparts. mdpi.comresearchgate.net The distortion disrupts the π-conjugation of the macrocycle, which in turn decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This smaller HOMO-LUMO gap results in the absorption of lower-energy (longer wavelength) light.

Altered Redox Potentials: The nonplanar conformation makes the porphyrin ring easier to both oxidize and reduce. The destabilization of the HOMO due to distortion makes it easier to remove an electron (lowers the oxidation potential), while the stabilization of the LUMO makes it easier to add an electron (makes the reduction potential less negative).

Modified Electron Transfer Rates: Studies on related nonplanar manganese porphyrins have shown that conformational distortion of the macrocycle can lead to slower electron transfer rates. nih.gov This suggests that the structural flexibility of OETPP can play a role in modulating its reactivity in electron transfer processes.

| Structural Feature | Electronic Effect | Spectroscopic Consequence |

| Saddling/Ruffling Distortion | Decreased HOMO-LUMO energy gap. mdpi.com | Red-shift (bathochromic shift) of Soret and Q-bands. mdpi.comresearchgate.net |

| Non-planarity | Destabilization of the HOMO. | Lower first oxidation potential (easier to oxidize). |

| Non-planarity | Stabilization of the LUMO. | Less negative first reduction potential (easier to reduce). |

Electronic Effects of Peripheral Substitution on Redox and Spectroscopic Properties

The electronic properties of the OETPP macrocycle can be finely tuned by introducing additional functional groups onto its periphery, typically on the meso-phenyl rings. The electron-donating or electron-withdrawing nature of these substituents alters the electron density of the porphyrin π-system, which in turn influences its redox potentials and spectroscopic characteristics. mdpi.comnih.gov

The general principles are:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogen (-Cl, -F) groups withdraw electron density from the porphyrin ring. This makes the ring more electron-deficient, causing it to be more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential). mdpi.comnih.gov Spectroscopically, EWGs typically cause a red-shift in the Soret band. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the porphyrin ring. nih.gov This makes the ring more electron-rich, rendering it easier to oxidize (lower oxidation potential) and more difficult to reduce (more negative reduction potential).

These relationships are crucial for tailoring the properties of OETPP for specific applications. By strategically choosing peripheral substituents, the redox potentials can be adjusted to match the requirements of a particular catalytic cycle or electron transfer process. mdpi.com

The table below summarizes the expected trends for a substituted OETPP derivative compared to the unsubstituted parent molecule.

| Substituent Type on Phenyl Rings | Effect on Ring Electron Density | First Oxidation Potential (E₁/₂) | First Reduction Potential (E₁/₂) |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Increases (Harder to oxidize) | Becomes less negative (Easier to reduce) |

| Electron-Donating (e.g., -OCH₃) | Increase | Decreases (Easier to oxidize) | Becomes more negative (Harder to reduce) |

It is important to note that while redox potentials are highly sensitive to peripheral substitution, the energy of the first singlet excited state is often largely unaffected by these modifications. mdpi.comnih.gov

Supramolecular Chemistry and Self Assembly of Octaethyltetraphenylporphyrin

Host-Guest Recognition Phenomena Involving OETPP

The OETPP macrocycle can act as a host for various guest molecules, leading to the formation of supramolecular complexes with specific structures and properties. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and metal-ligand coordination.

Supramolecular chirogenesis is the process where chirality is induced in an achiral host molecule or a supramolecular assembly by a chiral guest. mdpi.com Porphyrin-based systems, including those analogous to OETPP, have been extensively studied in this context. For instance, ethane-bridged bis(zinc octaethylporphyrin) (bis(ZnOEP)), an achiral host, can form complexes with chiral guest molecules. mdpi.com The steric interactions between the chiral guest and the porphyrin units force the two macrocycles to adopt a specific screw conformation, which can be either clockwise or anticlockwise depending on the chirality of the guest. mdpi.com This induced helical arrangement of the porphyrin chromophores results in a strong circular dichroism (CD) signal in the Soret band region of the porphyrin, a phenomenon known as exciton (B1674681) coupling. mdpi.com This induced chirality is a direct consequence of the host-guest interaction and serves as a sensitive probe for chiral recognition. The process underscores how chiral information can be transferred and amplified at the supramolecular level.

OETPP and its metalated derivatives can form stable complexes with a variety of chiral guests. The binding of chiral molecules can be achieved through coordination to the central metal ion of the porphyrin. Research on chiral porphyrin-piperidine hybrids has demonstrated their ability to act as synthetic receptors for the selective binding of chiral anions and amines. etamu.edu The recognition process often involves a combination of hydrogen bonding and metal-ligand interactions. etamu.edu For instance, a chiral functional group attached to the porphyrin ring can create a specific binding pocket that preferentially accommodates one enantiomer of a guest molecule over the other. etamu.edu These interactions can be quantified by spectroscopic titrations, such as UV-Vis and NMR, to determine the binding constants and stereoselectivity of the host-guest system. etamu.edu

| Host Molecule Analogue | Guest Molecule Type | Interaction Type | Outcome |

| Ethane-bridged bis(zinc octaethylporphyrin) | Chiral Guanidine Derivative | Coordination of imine nitrogens to zinc ions | Induction of a strong CD signal |

| Chiral Porphyrin-Piperidine Hybrids | Chiral Amino Acid Derivatives, Carboxylates, Amines | Hydrogen bonding and metal-ligand coordination | Stereoselective binding of chiral guests |

Applications of Octaethyltetraphenylporphyrin in Advanced Functional Materials and Catalysis

Electrocatalytic Applications of OETPP Composites

The versatile redox chemistry of metalloporphyrins, including OETPP complexes, makes them excellent candidates for electrocatalysts. They can mediate electron transfer processes in a variety of important reactions, most notably the oxygen reduction reaction (ORR), which is crucial for energy conversion technologies like fuel cells.

Cobalt(II) octaethylporphyrin (Co-OEP), a close structural relative of Co-OETPP, has been a focal point of research in the electrocatalytic reduction of molecular oxygen. Porphyrins are recognized as powerful catalysts in electrocatalysis due to their versatile coordination chemistry and redox properties nih.gov. Studies have demonstrated that systems incorporating Co-OEP can act as stable and efficient electrocatalysts for the ORR.

A key finding is that these cobalt-porphyrin systems can facilitate the reduction of oxygen via a four-electron pathway, which is a more efficient process for energy production compared to the two-electron pathway. Kinetic studies have corroborated that a system composed of cobalt octaethylporphyrin deposited onto an oxidized glassy carbon and graphene substrate is capable of reducing molecular oxygen through this four-electron mechanism nih.govosti.gov. The efficiency of this process is often evaluated by the Tafel slope, and for the Co-OEP system, a Tafel slope of 60 mV per decade has been reported, indicating favorable kinetics for the ORR nih.gov. The unique electronic properties of the iron porphyrin structure are pivotal for the adsorption of molecular oxygen and the facilitation of electron transfer during the ORR process mdpi.com.

Table 1: Electrocatalytic Performance of a Co-OEP System for ORR

| Parameter | Value | Reference |

|---|---|---|

| Reaction Pathway | 4-electron reduction | nih.govosti.gov |

| Tafel Slope | 60 mV/decade | nih.gov |

The fabrication of electrodes modified with OETPP and its analogues is a critical step in harnessing their electrocatalytic potential. A common approach involves the deposition of the porphyrin complex onto a conductive substrate, such as glassy carbon or graphene. To enhance the stability and performance of these modified electrodes, the substrate surface is often pre-treated, for instance, by electrochemical oxidation. This process generates oxidized groups on the surface that can act as anchoring points for the coordination of the first layer of the metalloporphyrin, leading to a more stable and reproducible system nih.gov.

Electrodes modified with cobalt octaethylporphyrin have shown significant shifts in the overpotential for the oxygen reduction reaction when compared to unmodified electrodes, highlighting their electrocatalytic effect nih.govosti.gov. Electrochemical impedance spectroscopy studies have revealed that electrodes modified with cobalt porphyrin exhibit lower resistance to charge transfer and higher capacitance, which are desirable characteristics for efficient electrocatalysis nih.gov. The modification of electrode surfaces with porphyrin-based molecules can optimize ORR performance by influencing the surrounding water network and destabilizing intermediate species researchgate.net.

Photoredox Catalysis Utilizing OETPP Sensitizers

The strong absorption of visible light and the ability to generate excited states with potent oxidizing or reducing power make OETPP derivatives highly attractive as photosensitizers in photoredox catalysis. These properties enable the catalysis of a variety of chemical reactions using light as a traceless reagent.

Porphyrin derivatives, in their excited states, are potent oxidants and reductants compared to their ground states beilstein-journals.orgnih.gov. This enhanced reactivity has been exploited in various photooxidation reactions. For instance, tetraphenylporphyrin (B126558) (TPP), a related porphyrin, has been successfully used to promote the photooxygenation of dihydroartemisinic acid in a gram-scale continuous protocol for the semi-synthesis of the antimalarial drug artemisinin beilstein-journals.orgnih.gov.

In another example, the combination of platinum octaethylporphyrin (PtOEP) as a sensitizer (B1316253) with a pyrene-based annihilator was used to activate the photooxidation of aryl boronic acid under red light (630 nm) nih.govresearchgate.netresearchgate.net. This approach, which utilizes triplet-triplet annihilation upconversion, resulted in a significantly improved reaction yield compared to direct activation with green light nih.govresearchgate.net. These examples underscore the potential of OETPP derivatives to catalyze challenging oxidation reactions under mild, light-driven conditions.

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy light, which can then be used to drive chemical reactions that would otherwise require high-energy light sources nih.govresearchgate.net. This process relies on a sensitizer that absorbs the low-energy light and an annihilator that emits the higher-energy light. Metalloporphyrins, including platinum(II) octaethylporphyrin (PtOEP), are excellent sensitizers for TTA-UC due to their efficient formation of long-lived triplet excited states nih.govresearchgate.netresearchgate.net.

The TTA-UC process, when coupled with photoredox catalysis, can significantly enhance reaction yields nih.govresearchgate.netresearchgate.net. The rate of triplet-triplet annihilation is a key factor in the efficiency of the upconversion process. Studies have quantified the rate constants for homomolecular triplet-triplet annihilation (HTTA) for several metalloporphyrins. For instance, the rate constant for PtOEP is 7.1 x 10⁹ M⁻¹s⁻¹ osti.gov. By using OETPP-based sensitizers, it is possible to harness low-energy visible or even near-infrared light to perform photochemical reactions that typically require UV or blue light, thereby expanding the range of accessible chemical transformations nih.gov.

Table 2: Homomolecular Triplet-Triplet Annihilation (HTTA) Rate Constants for Selected Metalloporphyrins

| Metalloporphyrin | HTTA Rate Constant (kTT) | Reference |

|---|---|---|

| ZnTPP | 5.5 x 10⁹ M⁻¹s⁻¹ | osti.gov |

| PtOEP | 7.1 x 10⁹ M⁻¹s⁻¹ | osti.gov |

| PdOEP | 1.1 x 10¹⁰ M⁻¹s⁻¹ | osti.gov |

| PtTPBP | 1.6 x 10¹⁰ M⁻¹s⁻¹ | osti.gov |

OETPP in Organic Electronics and Optoelectronic Devices

The unique semiconducting and photophysical properties of porphyrins make them promising materials for applications in organic electronics and optoelectronics. These applications include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

Organic field-effect transistors are fundamental components of modern electronic circuits and can be fabricated using organic semiconductors beilstein-journals.org. The performance of OFETs has seen significant improvements, with some devices exhibiting field-effect mobilities comparable to amorphous silicon thin-film transistors wikipedia.org. Porphyrin derivatives, due to their ability to self-assemble and transport charge, are being explored as the active semiconductor layer in OFETs. For instance, single-crystal OFETs based on π-extended porphyrin derivatives have demonstrated high performance researchgate.net. The introduction of organic buffer layers can significantly improve the electrical performance of p-type OFETs by enhancing charge injection from the electrodes advanceseng.com.

In the realm of organic light-emitting diodes, porphyrins are attractive due to their strong red emission, a crucial component for full-color displays wikipedia.org. OLEDs are thin-film devices that convert electrical energy into light through electroluminescence ossila.com. While porphyrins have shown promise, their emission efficiency in the solid state can be a limitation. To overcome this, they are often used as dopants in a suitable host material wikipedia.org. The development of OLEDs with ultrathin emitting layers has emerged as a strategy to create highly efficient devices nih.govmdpi.com.

Organic photovoltaic cells offer a promising route to low-cost, flexible solar energy conversion mdpi.commdpi.com. The power conversion efficiency of OPVs has steadily increased in recent years mdpi.comnih.gov. Porphyrin-based materials can function as both electron donors and acceptors in the active layer of OPVs, where light absorption leads to the generation of charge carriers researchgate.net. The efficiency of these devices is highly dependent on the morphology of the active layer and the efficiency of charge separation and transport mdpi.com.

Charge Transport and Mobility in OETPP-Based Thin Films and Nanowires

The efficient transport of charge carriers is a fundamental requirement for the application of organic materials in electronic devices. In OETPP-based systems, charge transport is intrinsically linked to the molecular arrangement and intermolecular interactions within the solid state. Thin films and self-assembled nanowires of OETPP provide ordered pathways for charge carrier movement, and their electrical properties have been a subject of significant research interest.

While specific charge carrier mobility data for pristine OETPP thin films and nanowires is not extensively documented in publicly available literature, studies on analogous porphyrin-based materials provide valuable insights into their potential performance. For instance, thin films of fused porphyrin tapes, which share a similar extended π-system, have demonstrated conductivities as high as 0.7 S cm⁻¹. This high conductivity is attributed to the strong π-π stacking between the porphyrin units, which facilitates efficient interchain electron transfer. The size of the meso-substituents on the porphyrin ring has been shown to significantly impact the conductivity, with smaller substituents leading to closer intermolecular packing and enhanced charge transport.

Research on spin-coated platinum(II) octaethylporphyrin (PtOEP) thin films, a closely related compound, has provided insights into their structural and electrical properties. Annealing of these films leads to an increase in crystallite size and a reduction in lattice defects, which in turn influences their electronic behavior. While direct charge mobility values were not the primary focus of this study, the investigation of the conduction mechanism in an ITO/PtOEP/Al diode structure highlighted the potential of these materials in optoelectronic devices. The electrical properties of such films are often characterized by analyzing their current-voltage (J-V) characteristics, from which parameters like the ideality factor and barrier height can be determined.

The table below summarizes typical conductivity values reported for various porphyrin-based thin films, offering a comparative perspective on the potential charge transport capabilities of OETPP-based materials.

| Porphyrin Derivative | Film Preparation Method | Conductivity (S/cm) | Reference |

| Fused Ni(II) Diphenylporphyrin | Oxidative Chemical Vapor Deposition | 0.7 | |

| Fused Ni(II) Dimesitylporphyrin | Oxidative Chemical Vapor Deposition | 4.3 x 10⁻³ | |

| Fused Ni(II) Di(3,5-tert-butyl)phenylporphyrin | Oxidative Chemical Vapor Deposition | 2.3 x 10⁻³ | |

| Fused Ni(II) Di(2,6-dodecyloxy)phenylporphyrin | Oxidative Chemical Vapor Deposition | 1.0 x 10⁻⁷ |

It is important to note that the charge transport properties of OETPP can be further tailored by forming nanowires. The self-assembly of porphyrin molecules into one-dimensional nanostructures can create highly ordered pathways for charge carrier delocalization, potentially leading to enhanced mobility along the nanowire axis. However, the compact crystal structure of some porphyrin nanowires can limit their interaction with analytes, making them less suitable for sensing applications but potentially more robust for electronic components in aggressive environments.

Integration of OETPP in Molecular Devices and Sensors

The integration of OETPP into molecular-scale devices and sensors is a promising area of research, leveraging the molecule's sensitivity to its chemical environment and its tunable electronic properties. OETPP and its metallated derivatives can act as the active component in various sensing platforms, including chemiresistors, optical sensors, and field-effect transistors.

One of the key applications of OETPP in molecular devices is in the field of gas sensing. Metalloporphyrins, including derivatives of OETPP, have been utilized as the sensing interface in sensor arrays due to the different reactivities of various metal ligands toward gas molecules. For example, a chemiresistive nitric oxide (NO) sensor has been reported based on Langmuir-Blodgett films of a Cu(II) octaethylporphyrin dimer. The interaction of NO with the copper center of the porphyrin leads to a measurable change in the electrical resistance of the film.

Furthermore, optical sensors employing OETPP derivatives have been developed for the detection of various analytes. These sensors often rely on changes in the absorption or fluorescence spectra of the porphyrin upon interaction with the target molecule. For instance, indium(III) octaethylporphyrin has been incorporated into ultrathin polymeric films to create optical sensors. The choice of the central metal ion in the OETPP macrocycle is crucial in determining the selectivity and sensitivity of the sensor.

The table below provides examples of molecular devices and sensors that incorporate OETPP or closely related porphyrin compounds.

| Device/Sensor Type | Active Material | Target Analyte | Principle of Operation |

| Chemiresistive Sensor | Cu(II) octaethylporphyrin dimer | Nitric Oxide (NO) | Change in electrical resistance upon analyte binding |

| Optical Sensor | Indium(III) octaethylporphyrin in polymer film | Various gases | Change in optical properties upon analyte interaction |

| Field-Effect Transistor Sensor | Iron(III) tetraphenylporphyrin chloride | Nitric Oxide (NO) | Modulation of transistor characteristics by analyte |

The versatility of OETPP allows for its incorporation into various device architectures. For instance, OETPP can be dispersed in a polymer matrix to create a sensing film. This approach helps to prevent the aggregation of the porphyrin molecules, thereby increasing the number of available adsorption sites and enhancing the sensitivity of the sensor.

Sensing Applications Beyond Traditional Analyte Detection

The unique properties of OETPP have enabled its application in sensing a wide range of analytes beyond traditional small molecules. These applications often involve the detection of species that are of significant interest in security, environmental monitoring, and biomedical diagnostics. The ability to functionalize the OETPP molecule allows for the development of highly selective and sensitive sensors for these non-traditional analytes.